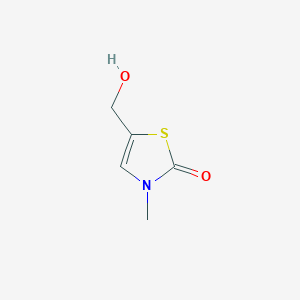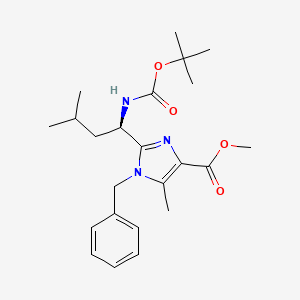
(3r,4r)-Rel-3-amino-1-boc-4-fluoropiperidine
Descripción general
Descripción
“(3r,4r)-Rel-3-amino-1-boc-4-fluoropiperidine” is a chemical compound with the CAS Number: 1273567-30-8 . Its IUPAC name is tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate . The molecular formula is C10H19FN2O2 and the molecular weight is 218.27 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H19FN2O2/c1-10 (2,3)15-9 (14)13-5-4-7 (11)8 (12)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8-/m1/s1 .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Aplicaciones Científicas De Investigación
Peptide and Protein Interaction Modulation
The compound and its derivatives have been studied for their potential in developing bioactive proteolytically stable foldameric β-sheets, which are significant for modulating protein-protein interactions (PPIs). The presence of fluorine in these compounds is particularly attractive for non-covalent interactions, while the aryl groups are crucial for π-stacking. The conformational stability of the peptide structure, dependent on the stereochemistry of the β-amino acid, is essential for these applications (Bucci et al., 2019).
Anti-Proliferative Properties and DNA Binding
Benzochromene derivatives synthesized from reactions involving similar compounds have shown potent cytotoxic activity against certain cancer cells. These compounds can induce cell cycle arrest and apoptosis, influencing the expression of pro- and anti-apoptotic genes. The interaction of these compounds with DNA, particularly through groove binding mode, is a critical aspect of their anti-proliferative properties (Ahagh et al., 2019).
Analytical Chemistry and Biomarker Detection
In the field of analytical chemistry, derivatives of the compound have been used for selective fluorogenic derivatization of specific residues in peptides and for affinity enrichment. This is particularly useful for analyzing and quantifying certain biomarkers in complex protein mixtures, offering a route for sensitive detection and mass spectrometry (MS) identification (Dremina et al., 2011).
Radioimaging and Diagnostics
Studies have explored the use of cis stereoisomers of similar compounds as PET imaging agents. These compounds show potential in diagnostics due to their properties like BBB permeability and low bladder accumulation, offering high tumor to normal brain tissue ratios. Such characteristics make them valuable in the field of medical diagnostics and imaging (Pickel et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-7(11)8(12)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHJEFDRBTZVEL-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1407153.png)
![tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate](/img/structure/B1407156.png)





![2-(Tert-butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1407164.png)



